N-(4-tert-butylbenzyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide
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Overview
Description
N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole core, followed by the introduction of the chlorobenzoyl and methoxy groups. The final step involves the attachment of the tert-butylphenylmethyl group to the indole core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and compounds with similar functional groups, such as:
- N-[(4-TERT-BUTYLPHENYL)METHYL]-4-METHOXYANILINE
- N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-1H-INDOL-3-YL]ACETAMIDE
Uniqueness
What sets N-[(4-TERT-BUTYLPHENYL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H31ClN2O3 |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C30H31ClN2O3/c1-19-25(17-28(34)32-18-20-6-10-22(11-7-20)30(2,3)4)26-16-24(36-5)14-15-27(26)33(19)29(35)21-8-12-23(31)13-9-21/h6-16H,17-18H2,1-5H3,(H,32,34) |
InChI Key |
RRMSXVYTIFEAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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